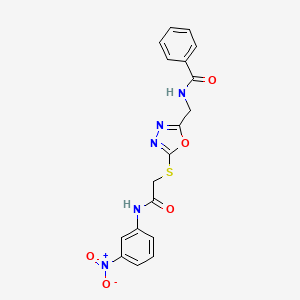

N-((5-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

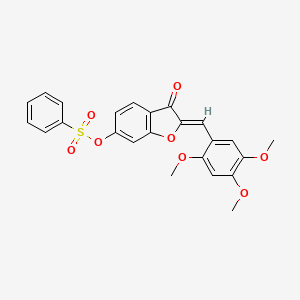

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the oxadiazole ring and the nitrophenyl group could potentially confer interesting electronic and steric properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the nitro group is electron-withdrawing and could potentially be reduced. The oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar nitro group and the amide linkages could enhance its solubility in polar solvents .Scientific Research Applications

Anticancer Activity

The core structure of this compound, particularly the 1,3,4-oxadiazole ring, is known for its potential anticancer properties. Researchers have found that derivatives of 1,3,4-oxadiazole exhibit significant antitumor activity . This is due to their ability to interfere with various cellular pathways that are crucial for cancer cell proliferation and survival.

Antimicrobial and Antifungal Applications

Compounds with a 1,3,4-oxadiazole moiety have been reported to possess antimicrobial and antifungal activities . This makes them valuable in the development of new therapeutic agents that can be used to treat infections caused by resistant strains of bacteria and fungi.

Anti-Inflammatory and Analgesic Effects

The nitrophenyl group in the compound’s structure is associated with anti-inflammatory and analgesic activities . These properties are beneficial for the development of new medications that can alleviate pain and reduce inflammation in various medical conditions.

Cardiovascular Applications

Derivatives of pyrimidine , which is structurally related to 1,3,4-oxadiazole , have been used as cardiovascular agents and antihypertensive drugs . The compound could be explored for its potential applications in treating cardiovascular diseases due to its structural similarity.

Antidiabetic Potential

The presence of nitrogen-containing heterocycles like 1,3,4-oxadiazole in a compound’s structure has been linked to antidiabetic effects . This compound could be investigated for its utility in managing diabetes through modulation of biological targets relevant to the disease.

Neuroprotective Properties

Research has indicated that certain nitrogen-containing heterocycles can have neuroprotective effects . This compound, with its complex nitrogenous structure, may hold promise for the development of treatments for neurodegenerative diseases.

Future Directions

properties

IUPAC Name |

N-[[5-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O5S/c24-15(20-13-7-4-8-14(9-13)23(26)27)11-29-18-22-21-16(28-18)10-19-17(25)12-5-2-1-3-6-12/h1-9H,10-11H2,(H,19,25)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVHJVUKKCFRSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2894234.png)

![(5-Chlorothiophen-2-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2894238.png)

amino]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B2894240.png)

![3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2894243.png)

![N-(4-acetamidophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2894249.png)

![2-Oxo-2,5,7,8-tetrahydro-1H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2894250.png)

![4-methoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2894254.png)

![1-phenyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2894255.png)

![N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2894256.png)